The primary source of sisomicin sulfate is the fermentation of Micromonospora danubiensis, which is cultivated under specific aerobic conditions. The fermentation medium typically contains assimilable sources of carbon, nitrogen, and mineral salts, optimized for maximum antibiotic yield. The isolation and purification processes involve several steps to ensure high purity and efficacy of the final product .
Sisomicin sulfate belongs to the class of aminoglycoside antibiotics. This class is characterized by its mechanism of action, which primarily involves the inhibition of bacterial protein synthesis. Aminoglycosides are widely used due to their broad-spectrum activity against various bacterial pathogens.
The synthesis of sisomicin sulfate can be achieved through a series of fermentation and purification steps. The process begins with the cultivation of Micromonospora danubiensis in a nutrient-rich medium. After fermentation, the broth is subjected to filtration and concentration processes to isolate sisomicin.
Sisomicin sulfate has a complex molecular structure typical of aminoglycosides, characterized by multiple amino groups and hydroxyl functionalities that enhance its solubility and antibacterial activity.
Sisomicin sulfate undergoes various chemical reactions that can modify its structure or enhance its antibacterial properties. Key reactions include:
The stability of sisomicin sulfate can be affected by factors such as pH, temperature, and the presence of other chemicals in solution. Analytical methods like high-performance liquid chromatography are employed to monitor these reactions and assess purity levels .
The primary mechanism by which sisomicin sulfate exerts its antibacterial effects involves binding to the bacterial ribosome's 30S subunit. This binding disrupts protein synthesis by causing misreading of messenger RNA.
Research indicates that sisomicin is effective against a range of Gram-negative bacteria, including those resistant to other antibiotics. Its bactericidal action is enhanced when used in combination with other antibiotic classes .
Relevant analyses indicate that purity levels can be determined using chromatographic techniques, ensuring compliance with pharmaceutical standards .
Sisomicin sulfate is utilized primarily in clinical settings for treating infections caused by multidrug-resistant bacteria. Its applications extend beyond human medicine; it is also investigated for use in veterinary medicine and agricultural settings.
In research contexts, sisomicin serves as a tool for studying bacterial resistance mechanisms and developing new therapeutic strategies against resistant pathogens. Its derivatives are also explored for enhanced efficacy against resistant strains .
Sisomicin sulfate is the sulfate salt form of sisomicin, an aminoglycoside antibiotic produced by Micromonospora inyoensis [3] [9]. Its molecular formula is typically represented as C₁₉H₃₇N₅O₇·2.5H₂SO₄, with a molecular weight of 692.71 g/mol for the salt form [5] [10]. The compound crystallizes as a white to off-white crystalline powder exhibiting hygroscopic properties [2] [5].
The core structure consists of a 2-deoxystreptamine ring (ring II) linked to two aminoglycoside moieties: ring I (2,6-diamino-2,3,4,6-tetradeoxy-α-D-glycero-hex-4-enopyranose) and ring III (3-deoxy-4-C-methyl-3-methylamino-β-L-arabinopyranose) [1] [4]. The defining structural feature is the α,β-unsaturated double bond between C4′ and C5′ atoms in ring I, which imparts a partially planar conformation distinct from the chair conformation typical of saturated aminoglycosides like gentamicin [1] [4]. This unsaturation creates significant stereoelectronic effects that influence ribosomal binding.
Stereochemical analysis reveals sisomicin possesses multiple chiral centers governing its three-dimensional conformation. Optical rotation measurements show [α]D²⁰ = +98° to +104° (c=1 in water) [5] [10], consistent with its complex stereochemistry. The specific spatial arrangement of functional groups, particularly the orientation of amino groups in rings I and III, facilitates hydrogen bonding with the ribosomal decoding site [1].
Table 1: Molecular Characteristics of Sisomicin Sulfate
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₁₉H₃₇N₅O₇·2.5H₂SO₄ | [5] |
Molecular Weight | 692.71 g/mol | [10] |
Appearance | White to off-white crystalline powder | [5] |
Hygroscopicity | Yes | [2] |
Optical Rotation [α]D²⁰ | +98° to +104° (c = 1, water) | [10] |
Key Stereochemical Feature | Unsaturated ring I with partial planarity | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Although explicit chemical shift assignments are not fully detailed in the available literature, the structure implies characteristic ¹H and ¹³C NMR signatures. The vinylic protons of ring I's double bond (C4′=C5′) are expected to resonate between δ 5.5-6.0 ppm in ¹H NMR, distinct from saturated analogs [1]. The anomeric proton (H1') should appear downfield (δ > 5.0 ppm) due to glycosidic linkage effects. ¹³C NMR would show characteristic olefinic carbon signals near δ 130-135 ppm (C4′, C5′) alongside signals for multiple oxygen-bearing carbons (C2′, C3′, C4, C5, C6) between δ 70-85 ppm [9]. The methylamino group (N-CH₃) on ring III should display a singlet near δ 2.5-3.0 ppm in ¹H NMR [6].
Infrared (IR) Spectroscopy: Sisomicin sulfate exhibits characteristic IR absorption bands corresponding to its functional groups. Strong, broad bands in the 3200-3500 cm⁻¹ region arise from O-H and N-H stretching vibrations [1] [2]. Amino groups (NH₂ and NH⁺) contribute to bands near 1600-1650 cm⁻¹ (N-H bending) and 3000-3150 cm⁻¹ (N-H stretching). Sulfate ions (SO₄²⁻) show intense asymmetric S-O stretching vibrations between 1100-1250 cm⁻¹ and symmetric stretching near 980-1100 cm⁻¹ [2] [10]. The C=C stretch of ring I appears as a medium-intensity band near 1640-1680 cm⁻¹ [1].
Mass Spectrometry: High-resolution mass spectrometry of the sisomicin aglycone (without sulfate) would show a protonated molecular ion [M+H]⁺ at m/z 448.27 (calculated for C₁₉H₃₈N₅O₇⁺). Characteristic fragmentation patterns include loss of water molecules (18 Da increments), cleavage of glycosidic linkages yielding ions corresponding to individual rings, and fragments resulting from retro-aldol reactions typical of aminoglycosides [6] [9]. Electrospray ionization in positive mode would dominate due to the compound's polycationic nature at acidic pH [9].
Table 2: Key Spectroscopic Features of Sisomicin Sulfate
Technique | Key Spectral Assignments | Structural Correlation |
---|---|---|
¹H NMR | δ 5.5-6.0 ppm (vinylic H, ring I) | C4′=C5′ unsaturation |
δ >5.0 ppm (anomeric H) | Glycosidic linkages | |
δ 2.5-3.0 ppm (N-CH₃) | Methylamino group (ring III) | |
IR | 3200-3500 cm⁻¹ (broad) | O-H, N-H stretching |
1100-1250 cm⁻¹ (strong) | S-O asymmetric stretching (sulfate) | |
1640-1680 cm⁻¹ (medium) | C=C stretch (ring I) | |
MS | m/z 448.27 [M+H]⁺ (aglycone) | Protonated molecular ion |
Fragments: -18 Da, ring-specific ions | Dehydration, glycosidic cleavage |
Solubility Profile: Sisomicin sulfate exhibits high aqueous solubility (>100 mg/mL at 25°C), making it suitable for parenteral formulations [2] [7]. This solubility stems from its ionic nature and multiple hydrophilic functional groups (amino, hydroxyl). It is readily soluble in water but insoluble in nonpolar and aprotic organic solvents such as ethanol, acetone, chloroform, and diethyl ether [2] [10]. This polarity-driven behavior necessitates aqueous-based systems for analytical and pharmaceutical applications.
Stability and Degradation Pathways: The compound demonstrates optimal stability in slightly acidic to neutral conditions (pH 5-7). Hydrolytic degradation occurs under strongly acidic or alkaline conditions, primarily targeting glycosidic bonds [6]. Oxidation represents another degradation pathway, potentially affecting the unsaturated bond in ring I. Thermal gravimetric analysis would likely show dehydration events below 100°C followed by decomposition above 200°C, consistent with its complex ionic structure [2]. The sulfate counterions contribute significantly to solid-state stability by neutralizing the cationic aglycone.
pH-Dependent Behavior: Sisomicin sulfate's protonation state varies with pH due to its five ionizable amino groups (pKa values ~7-9 for amino groups, ~10 for hydroxyl groups). Under physiological pH (7.4), it exists predominantly as a polycation (charge +3 to +5), facilitating electrostatic interactions with bacterial rRNA phosphates [1] [4]. This polycationic character diminishes at alkaline pH (>10) through deprotonation, reducing solubility. Conversely, strong acidic conditions (<3) can protonate hydroxyls, increasing solubility but accelerating hydrolysis [6].
Table 3: Solubility and Stability Properties
Property | Characteristics | Conditions/Notes |
---|---|---|
Aqueous Solubility | >100 mg/mL | 25°C, water [7] |
Organic Solvents | Insoluble in ethanol, acetone, chloroform, ether | [2] [10] |
Optimal pH Range | pH 5-7 | Maximal stability [6] |
Degradation | Hydrolysis (glycosidic bonds), oxidation (C4′=C5′) | Acidic/alkaline pH, oxidizers |
Storage Conditions | 0-8°C, dark, inert atmosphere | Prevents hydrolysis and oxidation [5] |
X-ray crystallography has provided atomic-resolution insights into sisomicin sulfate's conformation and ribosomal interactions. Crystal structures of the bacterial ribosomal decoding site (A-site) complexed with sisomicin reveal its unique binding mode [1] [4]. The antibiotic binds within the deep/major groove of 16S rRNA, forming eleven hydrogen bonds with bases and phosphate oxygens. Ring I inserts into the A-site helix, stacking onto nucleotide G1491. Crucially, the partially planar conformation of unsaturated ring I enables π-electron sharing with G1491, contrasting with the CH/π interactions observed with saturated aminoglycosides like gentamicin [1] [4]. This enhanced stacking interaction contributes to sisomicin's superior antibacterial activity.
Polymorphism: Sisomicin sulfate crystallizes in different forms depending on counterions and crystallization conditions. Two distinct crystal forms have been characterized: Siso-NH₄⁺ (space group C2) and Siso-Na⁺ (space group P2₁2₁2) [1]. The ammonium-associated form (Siso-NH₄⁺) exhibits a unit cell (a = 115.1 Å, b = 28.8 Å, c = 43.7 Å, β = 97.2°) and higher resolution (2.0 Å) compared to the sodium form (2.8 Å) [1]. Despite differing space groups, both forms maintain nearly identical RNA duplex conformations, with root-mean-square deviations (RMSD) among A-site complexes below 1.2 Å. Flexibility is primarily observed in bulged-out adenine residues (A1492, A1493), while the binding pocket remains rigid [1].
Structural Basis of Enhanced Activity: Comparative crystallography shows sisomicin's unsaturated ring I adopts a conformation that better complements the A-site helix curvature compared to saturated analogs. The pseudo-pair formation between ring I and A1408 involves two hydrogen bonds (N6′-H···N1A1408 and O5′···H–N6A1408), identical to gentamicin C1a. However, the planarized ring I achieves superior van der Waals contacts and electrostatic complementarity within the binding pocket [1] [4]. This precise fit explains sisomicin's resistance to certain aminoglycoside-modifying enzymes (e.g., APH(3′), ANT(4′)) due to steric occlusion around ring I's modified positions [1].
Table 4: Crystallographic Parameters of Sisomicin Complexes
Crystal Form | Space Group | Unit Cell Parameters | Resolution (Å) | R factor (%) |
---|---|---|---|---|
Siso-NH₄⁺ | C2 | a = 115.1 Å, b = 28.8 Å, c = 43.7 Å | 2.0 | 25.8 |
β = 97.2° | ||||
Siso-Na⁺ | P2₁2₁2 | a = 31.7 Å, b = 107.7 Å, c = 48.9 Å | 2.8 | 22.6 |
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